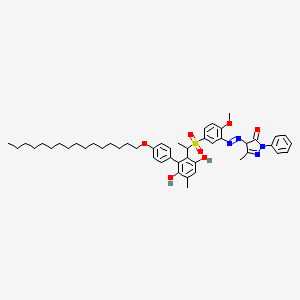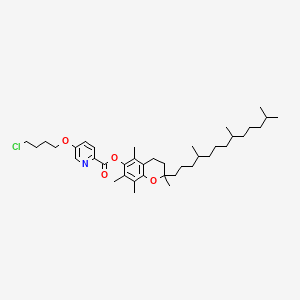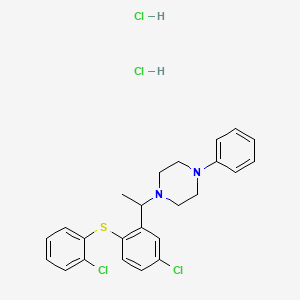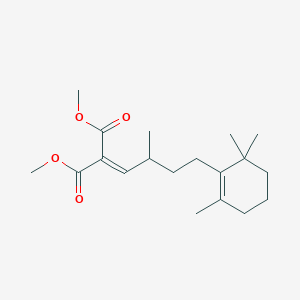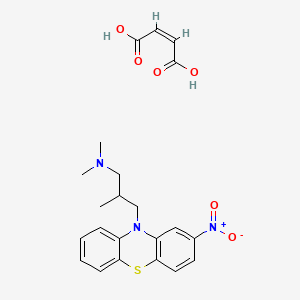
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a nitro group and a dimethylamino substituent on the phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate typically involves the nitration of phenothiazine followed by the introduction of the dimethylamino-2-methylpropyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent alkylation step involves the use of dimethylamino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The maleate salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Amino-10-(3-dimethylamino-2-methylpropyl)phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Hydrolysis: Free base form of the compound.
科学的研究の応用
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which contributes to its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, leading to its antiemetic properties.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of novel derivatives. Its specific substituents also contribute to its distinct pharmacological profile.
特性
CAS番号 |
100735-03-3 |
|---|---|
分子式 |
C22H25N3O6S |
分子量 |
459.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-nitrophenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H21N3O2S.C4H4O4/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)24-18-9-8-14(21(22)23)10-16(18)20;5-3(6)1-2-4(7)8/h4-10,13H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
BDULXYUQRNNEEB-BTJKTKAUSA-N |
異性体SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


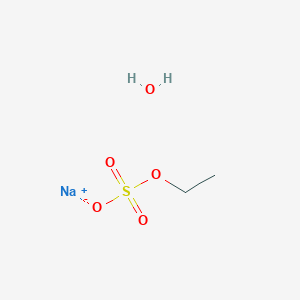

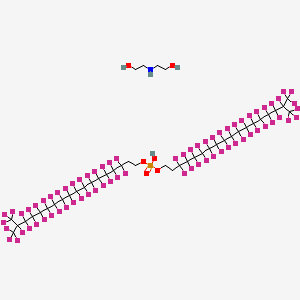


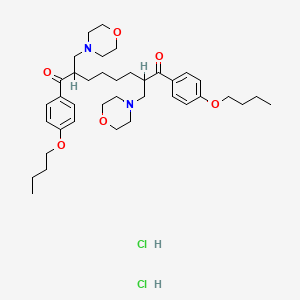
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

